4-(Tert-butyldimethylsilyloxy)benzyl chloride
Overview
Description
4-(Tert-butyldimethylsilyloxy)benzyl chloride is an organosilicon compound widely used in organic synthesis. It is characterized by the presence of a benzyl chloride moiety attached to a tert-butyldimethylsilyloxy group. This compound is often employed as a protecting group for alcohols and phenols due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyldimethylsilyloxy)benzyl chloride typically involves the reaction of 4-hydroxybenzyl chloride with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyldimethylsilyloxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 4-(tert-butyldimethylsilyloxy)benzyl alcohol.
Scientific Research Applications
4-(Tert-butyldimethylsilyloxy)benzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and phenols in organic synthesis. It is also employed in the synthesis of complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It is utilized in the development of pharmaceuticals and in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 4-(tert-butyldimethylsilyloxy)benzyl chloride involves the formation of a stable silyl ether linkage with alcohols and phenols. The tert-butyldimethylsilyl group provides steric protection, preventing unwanted side reactions. The chloride group acts as a leaving group, facilitating nucleophilic substitution reactions. The stability of the silyl ether linkage allows for selective deprotection under mild conditions, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
4-(Tert-butyldimethylsilyloxy)benzyl chloride can be compared with other silyl ether derivatives such as:
Trimethylsilyl chloride: Less bulky and less stable compared to tert-butyldimethylsilyl chloride.
Triisopropylsilyl chloride: More bulky and more stable, but more difficult to remove.
Tert-butyldiphenylsilyl chloride: Provides greater steric protection but is more challenging to deprotect.
The uniqueness of this compound lies in its balance between stability and ease of removal, making it a preferred choice for protecting alcohols and phenols in various synthetic applications .
Properties
IUPAC Name |
tert-butyl-[4-(chloromethyl)phenoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDKXUIASJWQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463806 | |
Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138585-09-8 | |
Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)BENZYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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